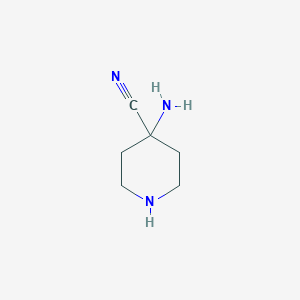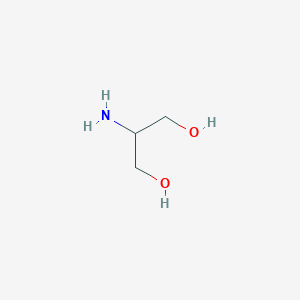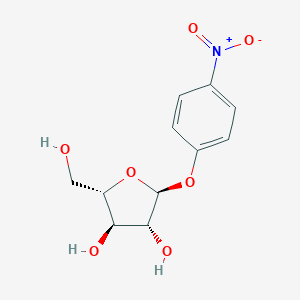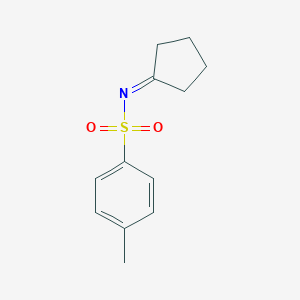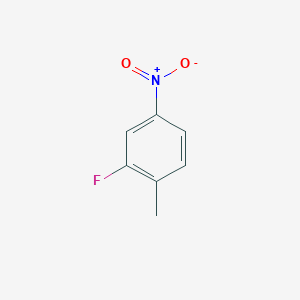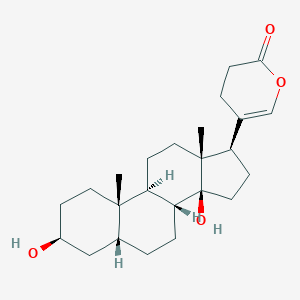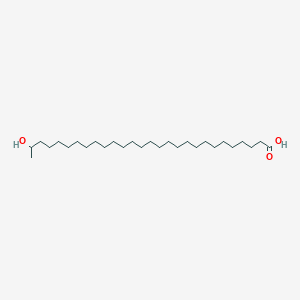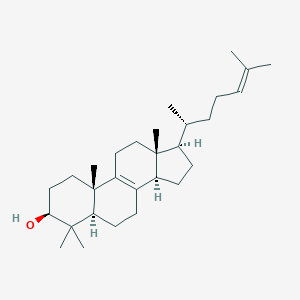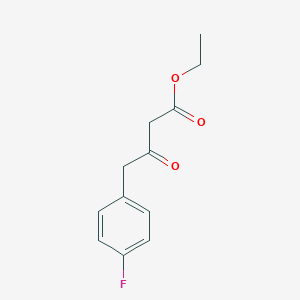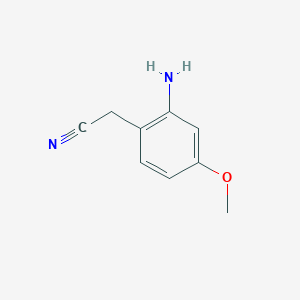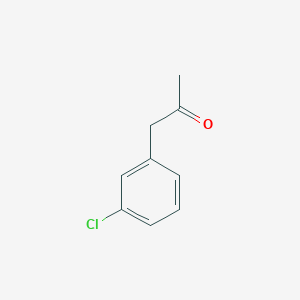
3-Chlorophenylacetone
Übersicht
Beschreibung
Synthesis Analysis
3-Chlorophenylacetone synthesis involves various chemical routes, including reactions of acylchromones with dimethyl 1,3-acetonedicarboxylate and 1,3-diphenylacetone, leading to functionalized benzophenones and other derivatives depending on the substituents (Iaroshenko et al., 2012). Another method involves organic zinc reagents and acetic anhydride, providing a new process for synthesizing 4-chlorophenylacetone, closely related to 3-Chlorophenylacetone, with an overall yield of 78% (Zhang Tianlin, 2003).
Molecular Structure Analysis
The molecular structure of 3-Chlorophenylacetone derivatives can be elucidated through NMR studies and X-ray crystallographic analysis. Such studies reveal the arrangement of atoms and the molecular geometry that is crucial for understanding the compound's reactivity and properties (Iaroshenko et al., 2012).
Chemical Reactions and Properties
3-Chlorophenylacetone undergoes various chemical reactions, including the formation of 2-hydroxybenzophenones, benzo[c]chromenes, and benzo[c]coumarins, depending on the substituents present during the reaction (Iaroshenko et al., 2012). The compound's reactivity is influenced by its molecular structure, particularly the presence of the chloro and ketone functional groups.
Physical Properties Analysis
The physical properties of 3-Chlorophenylacetone derivatives, such as melting points, solubility, and crystalline structure, can be characterized using various analytical techniques. These properties are essential for determining the compound's suitability for specific applications and for guiding the synthesis and purification processes.
Chemical Properties Analysis
The chemical properties of 3-Chlorophenylacetone, including its reactivity with different reagents and its behavior in various chemical reactions, are central to its applications in organic synthesis. For instance, its role in the synthesis of highly functionalized molecules showcases its versatility and reactivity (Rao & Vasantham, 2009).
Wissenschaftliche Forschungsanwendungen
Chloroacetone, a major product of atmospheric oxidation reactions involving compounds like 3-chloro-2-methyl-1-propene and others, is significantly influenced by OH radicals during the day and NO3 during the night, as noted by Zhang et al. (2017) in their study on the atmospheric oxidation of selected chlorinated alkenes (Zhang et al., 2017).
Nawrath et al. (2010) discovered that the bacterium Chitinophaga Fx7914 produces 2Methyltetrahydrothiophen-3-one, contributing to the aroma of various foodstuffs, including wine. This compound is derived from homocysteine, pyruvate, and acyloin (Nawrath et al., 2010).
Zhang et al. (2014) developed a method using ultrasound-assisted extraction and synchronous derivative liquid-liquid microextraction for analyzing three chlorophenols in toilet paper, which has potential applications in environmental monitoring (Zhang et al., 2014).
El-Rayes et al. (2019) identified compounds 16b, 16c, and 18 as potential HDAC inhibitors with promising antiproliferative activity against various cancer cell lines (El-Rayes et al., 2019).
Ates et al. (2013) studied poly(3,4-ethylenedioxythiophene) and poly(3-octylthiophene)/glassy carbon electrodes, noting their high low-frequency capacitance and double-layer capacitance in specific electrolytes, which could be relevant for electrochemical applications (Ates et al., 2013).
Thron et al. (1963) investigated the stereospecificity of aryl esters of tropine and pseudotropine in drug-tissue receptor interactions, noting unique behaviors of p-chlorophenylacetate esters (Thron et al., 1963).
Gafer and Abdel‐Latif (2011) demonstrated the antimicrobial activity of some new 4-arylazo-3-methylthiophene disperse dyes on polyester fabrics against both Gram-positive and Gram-negative bacteria (Gafer & Abdel‐Latif, 2011).
Collins et al. (1951) refined the structural requirements for antibiotic activity in the chloramphenicol series, demonstrating the preparation of analogues with varying antibiotic activity (Collins et al., 1951).
Amoroso et al. (2008) explored 3MLCT luminescent agents for targeting mitochondria in biological imaging, enabling specific targeting in fluorescence microscopy (Amoroso et al., 2008).
Safety And Hazards
3-Chlorophenylacetone should not be released into the environment . It is recommended to avoid breathing mist, gas, or vapours and avoid contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact, seek medical attention immediately .
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-7(11)5-8-3-2-4-9(10)6-8/h2-4,6H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNYPJMEQHTAHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370121 | |
| Record name | 3-Chlorophenylacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)propan-2-one | |
CAS RN |
14123-60-5 | |
| Record name | 3-Chlorophenylacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-chlorophenyl)propan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



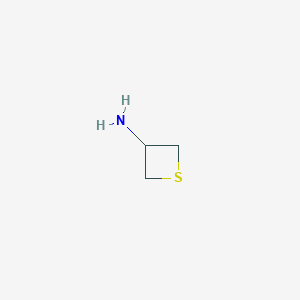
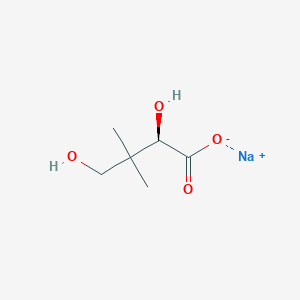
![6-[[3,5-Bis(trifluoromethyl)phenyl]methyl-[2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexyl]amino]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,4,5-tetrol](/img/structure/B45259.png)
